4-(phenyl thioureido)benzophenone
Description
Properties
IUPAC Name |
1-(4-benzoylphenyl)-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c23-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)22-20(24)21-17-9-5-2-6-10-17/h1-14H,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAKLNWATXCRJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenyl thioureido)benzophenone typically involves the reaction of 4-aminobenzophenone with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for 4-(phenyl thioureido)benzophenone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Green chemistry principles, such as solvent recycling and waste minimization, would also be considered .
Chemical Reactions Analysis
Types of Reactions
4-(Phenyl thioureido)benzophenone can undergo various chemical reactions, including:
Oxidation: The thioureido group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
4-(phenyl thioureido)benzophenone exhibits a range of biological activities that make it a candidate for drug development.
Antimicrobial and Anticancer Properties
- Compounds containing thiourea moieties have been shown to possess notable antimicrobial and anticancer activities. For instance, derivatives of thiourea have demonstrated efficacy against various cancer cell lines, including breast, lung, and prostate cancers. In one study, a related compound showed GI50 values (the concentration required to inhibit cell growth by 50%) as low as 15.1 μM against T-47D breast cancer cells .
- The mechanism of action often involves the inhibition of DNA topoisomerase or HIV reverse transcriptase, which are crucial for cancer cell proliferation and viral replication .
Anti-inflammatory Activity
- Research indicates that derivatives like 4-(phenyl thioureido)benzophenone can inhibit inflammatory responses in conditions such as inflammatory bowel disease (IBD). In vivo studies have shown that these compounds can significantly reduce inflammatory markers and improve recovery in animal models with induced colitis .
Materials Science
The compound is also utilized in materials science, particularly in the formulation of UV filters.
UV Absorption
- As a derivative of benzophenone, 4-(phenyl thioureido)benzophenone serves as an effective UV filter in cosmetic formulations. Its ability to absorb UV radiation protects skin from damage caused by sun exposure, making it valuable in sunscreens and skincare products . The compound's stability under UV light enhances the effectiveness of cosmetic products by preventing degradation.
Polymer Chemistry
- In polymer chemistry, this compound can act as a crosslinker, improving the mechanical properties and durability of polymeric materials. Its unique reactivity allows for the incorporation into various polymer matrices, enhancing their resistance to UV degradation.
Agricultural Chemistry
In agricultural applications, compounds similar to 4-(phenyl thioureido)benzophenone have been investigated for their potential as herbicides and insecticides.
Pesticidal Activity
- Studies have shown that thiourea derivatives possess herbicidal properties, making them suitable candidates for developing new pesticides. Their efficacy against specific plant pathogens highlights their potential role in integrated pest management strategies .
Data Tables
| Application Area | Activity/Property | Reference |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | |
| Anticancer | ||
| Anti-inflammatory | ||
| Materials Science | UV Filter | |
| Crosslinker | ||
| Agricultural Chemistry | Herbicidal Activity |
Case Studies
- Antitumor Activity Study
- Inflammatory Disease Model
- UV Protection Formulation
Mechanism of Action
The mechanism of action of 4-(phenyl thioureido)benzophenone involves its interaction with cellular targets, leading to various biological effects. In cancer cells, it has been shown to induce apoptosis through a caspase-independent pathway. This involves the activation of specific signaling pathways that lead to programmed cell death . The compound’s ability to interact with cellular proteins and enzymes is crucial for its biological activity .
Comparison with Similar Compounds
Structural and Spectral Comparisons
The following table summarizes key structural and spectral differences between 4-(phenyl thioureido)benzophenone and related benzophenone/thiourea derivatives:
Key Observations :
- Tautomerism: Thiourea-containing derivatives (e.g., 4-(phenyl thioureido)benzophenone, triazole-thiones) exhibit tautomeric equilibria between thiol and thione forms, confirmed by the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1240–1255 cm⁻¹) in IR spectra .
- Bioactivity: Benzophenone derivatives generally maintain receptor-binding affinity (e.g., CB1 allosteric modulation in indole-2-carboxamides) but are outperformed by diphenyl derivatives in antibacterial activity (MIC values: 0.5–8 µg/mL vs. 8–64 µg/mL for benzophenones) due to enhanced hydrophobicity .
Functional Group Impact on Bioactivity
- Thiourea vs. Guanidine: Thiourea derivatives (e.g., 4-(phenyl thioureido)benzophenone) show moderate antifungal activity (e.g., 50–100 µg/mL MIC against Candida albicans) , whereas diphenylguanidinomethyl benzoates exhibit potent Gram-positive antibacterial activity (MIC: 0.5–8 µg/mL) due to stronger hydrophobic interactions with bacterial membranes .
- Substituent Position: Para-substituted benzophenones (e.g., 4-fluoro or 4-azido) retain receptor-binding cooperativity (α = 14.7 for CB1 modulation) , while ortho/meta substitutions reduce activity due to steric hindrance .
Q & A
Basic Research Questions
Q. [Basic] What are the standard synthetic routes for 4-(phenyl thioureido)benzophenone, and how are intermediates characterized?
- Methodological Answer : A common approach involves reacting diazonium salts of substituted phenylthiourea with carbonyl-containing intermediates (e.g., ethylacetoacetate) in the presence of sodium acetate and ethanol. Post-synthesis, intermediates are characterized via IR spectroscopy (e.g., thiourea C=S stretch at ~1539 cm⁻¹ and N-H stretches at ~3350 cm⁻¹) and NMR for structural confirmation. Recrystallization from absolute alcohol is a key purification step .
Q. [Basic] What safety protocols are recommended when handling 4-(phenyl thioureido)benzophenone in laboratory settings?
- Methodological Answer : Store in sealed containers in a cool, dry, ventilated area away from heat sources. Use impermeable gloves (compliant with EN374 standards) and safety goggles to prevent skin/eye contact. Avoid exposure to food or beverages, and wash hands thoroughly after handling .
Q. [Basic] Which spectroscopic techniques are essential for characterizing the thioureido functional group in benzophenone derivatives?
- Methodological Answer : IR spectroscopy is critical for identifying the C=S bond (1539 cm⁻¹) and N-H stretching (3350 cm⁻¹). H NMR can resolve protons adjacent to the thiourea group (e.g., NH protons at δ 8–10 ppm). Mass spectrometry (ESI-MS) confirms molecular ion peaks .
Q. [Basic] What are the critical steps in purifying 4-(phenyl thioureido)benzophenone post-synthesis?
- Methodological Answer : Neutralize reaction mixtures with 10% NaHCO, followed by cold-water precipitation. Recrystallization using ethanol or absolute alcohol yields pure crystals. Monitor purity via TLC or HPLC .
Advanced Research Questions
Q. [Advanced] How can X-ray crystallography confirm the molecular structure of 4-(phenyl thioureido)benzophenone derivatives?
- Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths (e.g., C=O at ~1.22 Å) and torsion angles between aromatic rings (e.g., ~57° dihedral angle). Hydrogen-bonding networks (e.g., O–H⋯O interactions) stabilize the crystal lattice, validated via refinement software like SHELXL .
Q. [Advanced] What strategies optimize the yield of 4-(phenyl thioureido)benzophenone under varying reaction conditions?
- Methodological Answer : Catalyst selection (e.g., AlCl for Friedel-Crafts acylation), solvent polarity (nitrobenzene for high-temperature reactions), and stoichiometric control of diazonium salts improve yields. Kinetic monitoring via in situ IR or HPLC identifies side reactions .
Q. [Advanced] How do structural modifications at the phenyl or benzophenone moieties influence biological activity?
- Methodological Answer : Substituents like fluorine (electron-withdrawing) or methoxy groups (electron-donating) alter antifungal activity. For example, 4-fluorophenyl derivatives show enhanced bioactivity due to increased membrane permeability, validated via MIC assays against Candida spp. .
Q. [Advanced] What computational methods complement experimental data in predicting the reactivity of 4-(phenyl thioureido)benzophenone?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking simulations (e.g., AutoDock) model interactions with biological targets like fungal cytochrome P450 .
Contradiction Analysis & Best Practices
- Synthesis Variability : uses sodium acetate/ethanol for thiourea coupling, while employs AlCl-catalyzed acylation. Researchers should test both methods based on substituent compatibility.
- Characterization Consistency : IR and NMR data from and align with thiourea functional groups, but X-ray crystallography () provides unambiguous structural confirmation.
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
